Saroglitazar magnesium

Catalog No.
S542503
CAS No.
1639792-20-3
M.F
C50H56MgN2O8S2
M. Wt
901.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saroglitazar magnesium

CAS Number

1639792-20-3

Product Name

Saroglitazar magnesium

IUPAC Name

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

Molecular Formula

C50H56MgN2O8S2

Molecular Weight

901.42

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]

Solubility

Soluble in DMSO

Synonyms

Saroglitazar magnesium; ZYH1; ZYH-1; ZYH 1; Saroglitazar, trade name: Lipaglyn.

Description

The exact mass of the compound Saroglitazar magnesium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Target condition

    NAFLD is a prevalent liver condition characterized by excessive fat accumulation in the liver. It can progress to more severe liver diseases like cirrhosis. ()

  • Mechanism of action

    Saroglitazar magnesium is believed to work by regulating fat metabolism in the liver. PPAR agonists like saroglitazar can influence genes involved in fat storage, breakdown, and inflammation. This could potentially reduce liver fat content and improve overall liver health in NAFLD patients. ()

  • Clinical trials

    Several clinical trials are investigating the efficacy and safety of Saroglitazar magnesium for NAFLD treatment. One such study, EVIDENCES VII, is specifically examining the effects of 4mg Saroglitazar magnesium on women with NAFLD and Polycystic Ovary Syndrome (PCOS).()

Saroglitazar magnesium is a synthetic compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ). It is primarily used in the management of diabetic dyslipidemia and non-alcoholic fatty liver disease. The chemical structure of saroglitazar magnesium includes a magnesium salt of a complex pyrrole-based compound, which enhances its bioavailability and therapeutic efficacy.

The molecular formula for saroglitazar magnesium is C50H56MgN2O8S2C_{50}H_{56}MgN_{2}O_{8}S_{2}, with an average molecular weight of approximately 901.43 g/mol. Its IUPAC name is magnesium(2+) bis((2S)-2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl]propanoate) .

, particularly during its synthesis. Key reactions include:

  • Formation of Magnesium Salt: Saroglitazar is reacted with magnesium sources such as magnesium acetate or magnesium chloride to form saroglitazar magnesium.
  • Hydrolysis: The alkoxy esters formed during synthesis may undergo hydrolysis to yield the active compound.
  • Metabolic Stability: In vitro studies indicate that saroglitazar exhibits metabolic stability in human liver microsomes, suggesting limited degradation during metabolism .

Saroglitazar magnesium exhibits significant biological activity as a PPAR-α/γ agonist, which plays a crucial role in regulating lipid and glucose metabolism. Key findings include:

  • Lipid Regulation: It reduces triglyceride levels and improves insulin sensitivity, making it beneficial for patients with dyslipidemia.
  • Hepatoprotective Effects: Studies show that it can mitigate liver steatosis and improve liver function parameters in models of fatty liver disease .
  • High Protein Binding: Saroglitazar is highly protein-bound (98-99.6%), which influences its pharmacokinetics .

The synthesis of saroglitazar magnesium involves several steps:

  • Reaction of Hydroxy Compounds: Hydroxy compounds are reacted with mesylate compounds in the presence of a base to form alkoxy esters.
  • Extraction and Purification: The reaction mixture is treated with solvents to extract the product, followed by purification to achieve high purity levels (≥99%).
  • Magnesium Treatment: The purified product is treated with a magnesium source to yield saroglitazar magnesium .

Saroglitazar magnesium has several clinical applications:

  • Diabetic Dyslipidemia Treatment: It is primarily used for managing lipid abnormalities associated with diabetes.
  • Non-Alcoholic Fatty Liver Disease: Saroglitazar has shown promise in treating fatty liver conditions by improving lipid profiles and reducing liver fat content .

Interaction studies have focused on the compound's pharmacokinetics and potential drug-drug interactions:

  • Cytochrome P450 Enzyme Interaction: Saroglitazar has been evaluated for its inhibitory effects on various cytochrome P450 enzymes, particularly CYP2C8, which is involved in the metabolism of many drugs .
  • Drug Interaction Profiles: Studies indicate that saroglitazar does not significantly inhibit CYP2C8, suggesting a favorable interaction profile for concurrent medications .

Saroglitazar magnesium shares structural and functional similarities with other compounds in the glitazar class but exhibits unique properties.

Compound NameTypeUnique Features
PioglitazonePPAR-γ AgonistPrimarily targets PPAR-γ; less effect on triglycerides
RosiglitazonePPAR-γ AgonistAssociated with cardiovascular risks; less dual activity
FenofibratePPAR-α AgonistPrimarily lowers triglycerides; lacks PPAR-γ activity
SaroglitazarDual PPAR AgonistEffective in both lipid and glucose regulation

Saroglitazar magnesium's dual action on both PPAR receptors distinguishes it from other compounds that primarily target one receptor type, enhancing its therapeutic potential in metabolic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Saroglitazar magnesium

Dates

Modify: 2024-02-18
1: Patel H, Giri P, Patel P, Singh S, Gupta L, Patel U, Modi N, Shah K, Jain MR, Srinivas NR, Patel P. Preclinical evaluation of saroglitazar magnesium, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders. Xenobiotica. 2017 Dec 22:1-10. doi: 10.1080/00498254.2017.1413264. [Epub ahead of print] PubMed PMID: 29224415.
2: Patel MR, Kansagra KA, Parikh DP, Parmar DV, Patel HB, Soni MM, Patil US, Patel HV, Patel JA, Gujarathi SS, Parmar KV, Srinivas NR. Effect of Food on the Pharmacokinetics of Saroglitazar Magnesium, a Novel Dual PPARαγ Agonist, in Healthy Adult Subjects. Clin Drug Investig. 2018 Jan;38(1):57-65. doi: 10.1007/s40261-017-0584-2. PubMed PMID: 29022212.

Explore Compound Types